molecular formula C37H48N4O5 B600907 Lopinavir (4R) Epimer CAS No. 1798014-18-2

Lopinavir (4R) Epimer

カタログ番号: B600907
CAS番号: 1798014-18-2
分子量: 628.8
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Lopinavir (4R) Epimer is a stereoisomer of Lopinavir, an antiretroviral drug used primarily in the treatment of human immunodeficiency virus (HIV) infection. Lopinavir is a protease inhibitor that works by inhibiting the activity of the HIV-1 protease enzyme, which is essential for the viral replication process . The (4R) Epimer refers to the specific stereochemistry at the fourth carbon atom in the molecule.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Lopinavir (4R) Epimer involves multiple steps, starting from the preparation of key intermediates. One common synthetic route includes the reduction of enaminone with sodium borohydride and methane sulfonic acid to produce amino alcohol . This amino alcohol is then purified by forming a salt with L-pyroglutamic acid, resulting in the L-PGA salt of amino alcohol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure the desired stereochemistry and purity of the final product. The production process also includes the identification and characterization of impurities to maintain the quality of the active pharmaceutical ingredient .

化学反応の分析

Types of Reactions

Lopinavir (4R) Epimer undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include sodium borohydride for reduction and various acids for catalysis. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include various intermediates that are further processed to yield the final this compound. Impurities such as sulfolopinavir, Lopinavirphenoxyacetamide, and Lopinaviroxazine impurity are also identified and controlled during the synthesis .

科学的研究の応用

HIV Treatment

Lopinavir/ritonavir has been extensively used as part of antiretroviral therapy for HIV. The combination has demonstrated effectiveness in suppressing viral load and maintaining immune function in patients.

  • Efficacy Data : A study involving 21 HIV-infected patients showed that 67% maintained suppressed viral loads (<50 copies/mL) over four years while on Lopinavir/ritonavir monotherapy .
  • Adverse Effects : Common side effects include gastrointestinal disturbances, with diarrhea being the most reported .
StudyParticipantsDurationEfficacyAdverse Effects
OK Pilot Trial21 patients4 years67% maintained suppressionDiarrhea, headache

COVID-19 Treatment

Lopinavir has also been evaluated for its potential in treating COVID-19 due to its action against viral proteases.

  • Clinical Trials : Several studies have reported mixed results. An open-label randomized controlled trial indicated no significant difference in mortality between patients treated with Lopinavir/ritonavir and those receiving standard care . However, some anecdotal evidence suggested possible benefits when administered early in the disease course.
StudyParticipantsFindings
RECOVERY Trial1596 hospitalized patientsNo significant difference in mortality at 28 days
Singapore Case Report5 COVID-19 patients3 showed rapid improvement

Pharmacokinetics and Drug Interactions

The pharmacokinetic properties of Lopinavir are significantly influenced by ritonavir, which inhibits cytochrome P450 enzymes, leading to increased plasma concentrations of Lopinavir.

  • Pharmacokinetic Parameters : Studies have shown that the area under the curve (AUC) and maximum concentration (Cmax) of Lopinavir are enhanced when co-administered with ritonavir .
ParameterAUC0-t (ng.h/ml)Cmax (ng/ml)
Test39.3 ± 20.73.88 ± 1.66
Reference37.9 ± 16.73.68 ± 1.35

Safety Profile

The safety profile of Lopinavir/ritonavir is generally favorable, but it is associated with several drug interactions due to its metabolism pathway.

  • Common Interactions : Concomitant use with other medications may require dosage adjustments to avoid toxicity or reduced efficacy .

Case Studies and Literature Review

Numerous case studies have documented the clinical outcomes associated with Lopinavir treatment:

  • Long-term Efficacy : A four-year follow-up study indicated that patients on monotherapy maintained viral suppression without major mutations in the protease gene .
  • COVID-19 Anecdotes : Reports from clinical settings indicated variable responses among COVID-19 patients treated with Lopinavir/ritonavir, highlighting the need for further investigation into optimal timing and patient selection for this therapy .

作用機序

Lopinavir (4R) Epimer exerts its effects by inhibiting the HIV-1 protease enzyme, which is crucial for the maturation of infectious viral particles. The compound contains a hydroxyethylene scaffold that mimics the peptide linkage targeted by the HIV-1 protease enzyme but cannot be cleaved, thus preventing the enzyme’s activity . This inhibition disrupts the viral replication process, reducing the viral load in patients.

類似化合物との比較

Similar Compounds

Uniqueness

Lopinavir (4R) Epimer is unique due to its specific stereochemistry, which influences its binding affinity and inhibitory activity against the HIV-1 protease enzyme. The combination of Lopinavir with Ritonavir enhances its bioavailability and antiviral activity, making it a potent option for HIV treatment .

特性

CAS番号

1798014-18-2

分子式

C37H48N4O5

分子量

628.8

純度

> 95%

数量

Milligrams-Grams

同義語

(2S,4R,5S)-Lopinavir;  (S)-N-((2S,4R,5S)-5-(2-(2,6-Dimethylphenoxy)acetamido)-4-hydroxy-1,6-diphenylhexan-2-yl)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamide

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。